1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with difluoromethyl and difluoroamine groups, making it a valuable entity for various chemical reactions and applications. The presence of fluorine atoms imparts unique properties such as increased metabolic stability and lipophilicity, which are highly desirable in pharmaceutical and agrochemical industries .
Preparation Methods
The synthesis of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with cyclopropane derivatives under specific conditions to introduce the difluoromethyl group . Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding difluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include halogenating agents, metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Its stability and lipophilicity are advantageous in drug design, leading to the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity also facilitates its penetration into biological membranes, enhancing its efficacy .
Comparison with Similar Compounds
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride can be compared with other fluorinated compounds such as:
Trifluoromethyl derivatives: These compounds also exhibit high metabolic stability and lipophilicity but differ in their reactivity and biological activity.
Difluoromethyl ethers: These compounds are used in similar applications but have different physical and chemical properties due to the presence of an ether linkage.
Fluorinated cyclopropanes: These compounds share the cyclopropane ring structure but differ in the type and position of fluorine substitutions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other fluorinated compounds.
Properties
IUPAC Name |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-2(6)3(9)1-4(3,7)8;/h2H,1,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHZTTVPNPNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.